Acetyl-Pro-Ala-Pro-Ala-trifluoro methane
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Overview
Description
Acetyl-Pro-Ala-Pro-Ala-trifluoro methane is a synthetic peptide compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of acetylated proline and alanine residues, along with a trifluoromethyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Pro-Ala-Pro-Ala-trifluoro methane typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin, followed by deprotection and coupling reactions. The trifluoromethyl group is introduced through specific reagents and conditions that ensure its stable incorporation into the peptide chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure the efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Pro-Ala-Pro-Ala-trifluoro methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the peptide backbone or side chains.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like trifluoromethyl iodide and trifluoromethyl sulfonates are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Acetyl-Pro-Ala-Pro-Ala-trifluoro methane has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetyl-Pro-Ala-Pro-Ala-trifluoro methane involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Pro-Ala-Pro-Ala: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Acetyl-Pro-Ala-Pro-Ala-methyl: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
Acetyl-Pro-Ala-Pro-Ala-trifluoro methane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical stability, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H27F3N4O5 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-oxo-1-[(2S)-2-[[(2S)-4,4,4-trifluoro-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]propan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H27F3N4O5/c1-10(15(28)19(20,21)22)23-17(30)14-7-5-9-26(14)18(31)11(2)24-16(29)13-6-4-8-25(13)12(3)27/h10-11,13-14H,4-9H2,1-3H3,(H,23,30)(H,24,29)/t10-,11-,13-,14-/m0/s1 |
InChI Key |
DLOFUPNOARUTLN-IMIFBBOLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)C |
Canonical SMILES |
CC(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C2CCCN2C(=O)C |
Origin of Product |
United States |
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